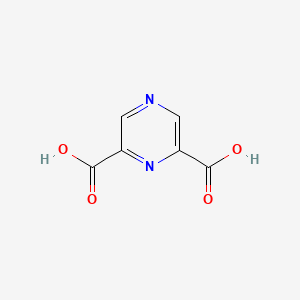

Pyrazine-2,6-dicarboxylic Acid

Overview

Description

Pyrazine-2,6-dicarboxylic acid is a compound with the molecular weight of 168.11 . It is also known by its IUPAC name 2,6-pyrazinedicarboxylic acid .

Synthesis Analysis

Cocrystals of pyrazine with dicarboxylic acids were synthesized by mechanochemical methods . The synthesis and characterization of polymeric coordination complexes of Co (II) and Ni (II) ions with pyrazine-2,3-dicarboxylic acid and 1-vinylimidazole were also reported .Molecular Structure Analysis

The molecular structure of Pyrazine-2,6-dicarboxylic Acid consists of 16 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis

Pyrazine-2,6-dicarboxylic Acid undergoes various chemical reactions. For instance, it has been used in the synthesis of polymeric coordination complexes of Co (II) and Ni (II) ions . It also reacts with halogenated acids to form pyrazinium salt .Scientific Research Applications

Versatile Pharmacophore

Pyrazine derivatives, including Pyrazine-2,6-dicarboxylic Acid, are important class of pharmacophores because of their versatility in pharmacological activity . They have been proven to be important scaffolds in pharmaceuticals . Many synthesized pyrazine derivatives deserve special attention because of their pharmacological activity such as Pyrazinamide which is a known anti-tuberculosis agent .

Synthesis of New Derivatives

Pyrazine-2,6-dicarboxylic Acid can be used to synthesize new derivatives. For example, ten new pyrazine 2-carboxylic acid derivatives were synthesized using substituted Pyrazine 2-carboxylic acids with various piperazines .

Materials Science

Pyrazine-2,6-dicarboxylic Acid finds applications in materials science . It can be used in the synthesis and design of new coordination polymers (CPs) owing to specific architectures, varied topologies and desired functions .

Organic Synthesis

Pyrazine-2,6-dicarboxylic Acid is used in organic synthesis . It can form polymeric complexes with different structural properties due to the easy bending of the carboxylate groups .

Gas Storage and Adsorption

Coordination polymers of Pyrazine-2,6-dicarboxylic Acid have been extensively studied for their properties of gas storage and adsorption . The H2 adsorption performances for Co (II) and Ni (II) complexes were estimated as 2.66 and 2.99 wt% at 87 bar .

Biological and Chemical Applications

Coordination polymers of Pyrazine-2,6-dicarboxylic Acid have wide biological and chemical applications including luminescence, magnetism, catalysis, sensor, drug delivery and antibacterial effect .

Mechanism of Action

Target of Action

Pyrazine-2,6-dicarboxylic Acid, like other pyrazine derivatives, is a versatile compound with a wide range of potential targets . It has been found to interact with copper (II) ions, forming a bridge between two adjacent ions . This suggests that metal ions could be potential targets of Pyrazine-2,6-dicarboxylic Acid.

Mode of Action

The interaction of Pyrazine-2,6-dicarboxylic Acid with its targets involves the formation of complexes. For instance, it can form a complex with copper (II) ions, using its O,O′,N-bonding moiety on one side and a single hetero-ring nitrogen atom on the other . This complex formation could lead to changes in the properties of the target, potentially influencing its function.

Biochemical Pathways

Pyrazine derivatives are known for their versatility in pharmacological activity . They have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of Pyrazine-2,6-dicarboxylic Acid’s action are largely dependent on its targets and mode of action. Given its ability to form complexes with metal ions, it could potentially influence the functions of these ions, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of Pyrazine-2,6-dicarboxylic Acid can be influenced by various environmental factors. For instance, the formation of complexes with metal ions could be affected by the presence and concentration of these ions in the environment . Additionally, factors such as pH and temperature could also influence the compound’s action .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

A new series of alkaline-earth-metal based coordination polymers were synthesized using a pyrazine-2,5-dicarboxylic acid (2,5-H2pzdc) ligand under hydrothermal conditions . These compounds show a variety of structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions . This suggests potential future directions in the study and application of Pyrazine-2,6-dicarboxylic Acid.

properties

IUPAC Name |

pyrazine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGUNVYOABLSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469283 | |

| Record name | Pyrazine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,6-dicarboxylic Acid | |

CAS RN |

940-07-8 | |

| Record name | Pyrazine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)

![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)

![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)